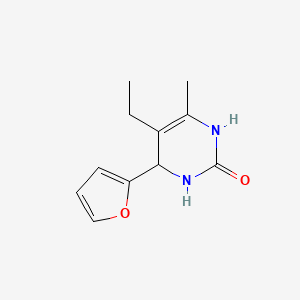
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The general reaction scheme is as follows:
Aldehyde: (e.g., furfural) + (e.g., ethyl acetoacetate) + → this compound
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, at a temperature range of 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The hydrogen atoms on the dihydropyrimidinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Substituted dihydropyrimidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: Inhibition of DNA synthesis and cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-4-(phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(thiophen-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(pyridin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
KMFKGRCTXWSDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)NC1C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)


![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)

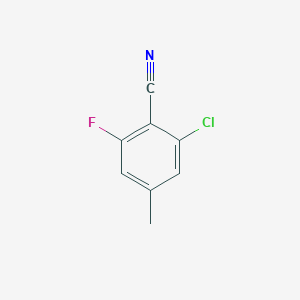
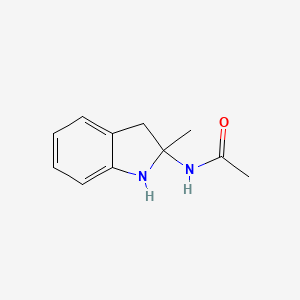
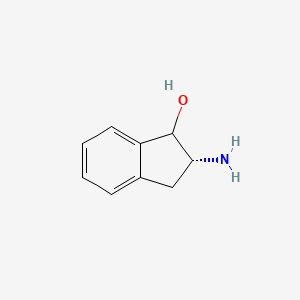
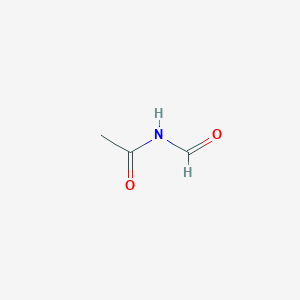
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)

